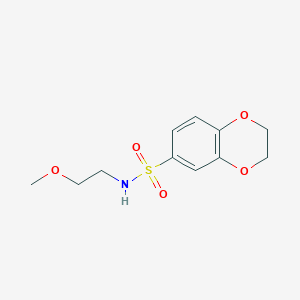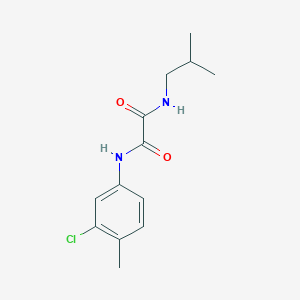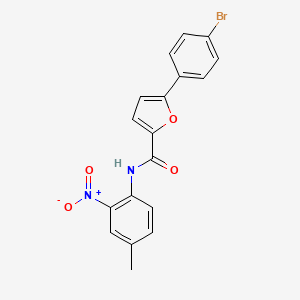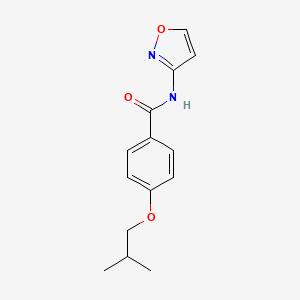
N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as MDBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MDBS is a sulfonamide derivative that has been synthesized through a complex chemical process. This compound has shown promising results in scientific studies, and researchers are exploring its potential applications in various fields, including medicine, biotechnology, and environmental science.
作用机制
N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can modulate various biological pathways and processes, leading to its potential therapeutic and biotechnological applications.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to exhibit various biochemical and physiological effects in scientific studies. Inhibition of carbonic anhydrase by N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can lead to the modulation of pH balance, ion transport, and respiration, among other processes. N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been shown to exhibit anti-inflammatory and anti-cancer properties, which may be attributed to its ability to modulate various biological pathways.
实验室实验的优点和局限性
N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments, including its high purity and stability, which make it an ideal tool for studying protein-protein interactions and protein purification. However, N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also has some limitations, including its high cost and limited availability, which may limit its use in certain applications.
未来方向
For N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide research include further exploration of its potential therapeutic applications, development of novel derivatives, and investigation of its potential applications in biotechnology and environmental science.
合成方法
N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is synthesized through a multi-step chemical process that involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is isolated through a series of purification steps, including column chromatography, to obtain pure N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
科学研究应用
N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biotechnology, N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used as a tool for protein purification and as a probe for studying protein-protein interactions. In environmental science, N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been explored for its potential applications in water treatment and as a sensor for detecting heavy metal ions.
属性
IUPAC Name |
N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-15-5-4-12-18(13,14)9-2-3-10-11(8-9)17-7-6-16-10/h2-3,8,12H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHUXYNTJNOUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5194087.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B5194090.png)
![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)


![3-(4-chlorophenyl)-5-[(2-pyrimidinylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5194119.png)

![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)

![ethyl [3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5194159.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5194170.png)
